Copper;indium - 12053-87-1

Copper;indium

Catalog Number: EVT-14858135
CAS Number: 12053-87-1
Molecular Formula: CuIn
Molecular Weight: 178.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Copper indium compounds are typically classified based on their chemical composition and structure. The most notable among them include:

  • Copper Indium Sulfide (CuInS₂): A semiconductor with applications in solar cells.
  • Copper Indium Selenide (CuInSe₂): Another semiconductor widely used in thin-film solar cells.
  • Copper Indium Gallium Selenide (CIGS): A variation that incorporates gallium, enhancing efficiency in photovoltaic applications.

These materials are often categorized under the broader classification of chalcopyrite semiconductors, which exhibit a tetragonal crystal structure.

Synthesis Analysis

Methods

Several synthesis methods have been developed for producing copper indium compounds, including:

  • Hydrothermal Synthesis: This method involves the reaction of precursors in a sealed vessel at high temperatures and pressures. For example, water-soluble copper indium sulfide nanocrystals can be synthesized using this technique at 150 °C, resulting in high-quality nanocrystals suitable for various applications .
  • Solvothermal Method: A polyol-mediated solvothermal approach has been utilized to create copper indium sulfide, where different solvents facilitate the reaction under controlled temperatures .
  • Hot Injection Method: In this method, thiourea is injected into a hot solution of copper and indium salts, leading to the formation of chalcopyrite structures .

Technical Details

The choice of synthesis method significantly influences the properties of the resulting materials. Parameters such as temperature, pressure, precursor concentration, and reaction time are critical for achieving desired characteristics like crystallinity and particle size.

Molecular Structure Analysis

Structure

Copper indium compounds typically exhibit a chalcopyrite crystal structure characterized by a tetragonal lattice. For instance, in copper indium sulfide, each unit cell contains two formula units of CuInS₂. The arrangement of copper and indium atoms within the lattice contributes to its semiconducting properties.

Data

Key structural data for copper indium sulfide include:

  • Lattice Parameters: a=5.43 a=5.43\,\text{ }, c=11.02 c=11.02\,\text{ }
  • Space Group: I4̅2d (No. 122)

This structural configuration is essential for understanding its electronic band structure and optical behavior.

Chemical Reactions Analysis

Reactions

Copper indium compounds participate in various chemical reactions that can modify their properties or facilitate their use in applications. Notable reactions include:

  • Synthesis Reactions: The formation of copper indium sulfide can be represented as:
    Cu++In3++S2CuInS2\text{Cu}^{+}+\text{In}^{3+}+\text{S}^{2-}\rightarrow \text{CuInS}_{2}
  • Doping Reactions: Introducing elements like gallium into copper indium selenide alters its electronic properties, enhancing its performance in solar cells.

Technical Details

The reactivity of these compounds can be influenced by environmental factors such as temperature and pressure during synthesis. Additionally, post-synthesis treatments like annealing can further optimize their properties.

Mechanism of Action

Process

The mechanism by which copper indium compounds function in applications such as photovoltaics involves charge separation and transport. When light is absorbed by the semiconductor material:

  1. Photon Absorption: Energy from photons excites electrons from the valence band to the conduction band.
  2. Charge Separation: The generated electron-hole pairs are separated by built-in electric fields within the material.
  3. Charge Transport: Electrons move towards the electrode while holes migrate in the opposite direction, generating an electric current.

Data

The efficiency of this process is influenced by factors such as material purity, crystallinity, and surface morphology.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Copper indium sulfide typically appears as a dark brown solid.
  • Melting Point: Approximately 1,050 °C for CuInS₂.
  • Density: Varies based on composition but generally around 4.5g cm34.5\text{g cm}^3.

Chemical Properties

  • Solubility: Copper indium sulfide is generally insoluble in water but can dissolve in acidic solutions.
  • Stability: These compounds exhibit thermal stability but may degrade under prolonged exposure to moisture or high temperatures.

Relevant analyses such as X-ray diffraction and transmission electron microscopy provide insights into the crystallographic structure and morphology of these materials .

Applications

Scientific Uses

Copper indium compounds have several important applications:

  • Photovoltaics: Used extensively in thin-film solar cells due to their efficient light absorption properties.
  • Optoelectronics: Employed in light-emitting diodes and laser diodes due to their tunable bandgap.
  • Nanotechnology: Utilized in nanocrystal form for various applications including sensors and imaging devices.

These applications leverage the unique electronic properties of copper indium compounds to create advanced materials for energy conversion and electronic devices.

Synthesis and Fabrication Methodologies of Copper-Indium Compounds

Advanced Deposition Techniques for Thin-Film Applications

Co-Evaporation and Precursor Reaction Processes

Co-evaporation represents a vacuum-based technique enabling precise stoichiometric control in copper-indium compound formation. This method involves simultaneous evaporation of copper, indium, and chalcogen sources (sulfur or selenium) under controlled conditions, allowing atomic-level mixing and direct compound formation on substrates. The solvothermal synthesis variant employs closed reactors (e.g., Teflon-lined autoclaves) where metal precursors (copper iodide, indium acetate) react with sulfur sources (thiourea or tert-dodecanethiol) in organic solvents at 180-200°C. This approach successfully produces phase-pure CuInS₂ nanoparticles (7-10 nm) with chalcopyrite structure, as confirmed by XRD analysis matching JCPDS 85-1575 standards. The process follows a reaction mechanism involving copper-thiourea complex formation/decomposition, Cu²⁺ reduction, and controlled In³⁺ release, yielding nanoparticles with a distinctive Cu:In:S molar ratio of 1:1:1.4 [1].

Table 1: Solvothermal Synthesis Parameters for Copper-Indium Sulfide Nanoparticles

Precursor SystemTemperatureTimeParticle SizeCrystal PhaseMolar Ratio (Cu:In:S)
Cu(Ac)₂·H₂O/In(Ac)₃/CS(NH₂)₂200°C16 hours7-10 nmTetragonal chalcopyrite1:1:1.4
CuI/In(Ac)₃/t-DDT180°C1 hour15-70 nmChalcopyrite/wurtziteTunable by thiol amount

RF Magnetron Sputtering for Optoelectronic Thin Films

RF magnetron sputtering provides exceptional compositional uniformity for large-area copper-indium thin film deposition. This physical vapor deposition technique utilizes high-purity CuIn targets under argon plasma bombardment, releasing atomic species that deposit onto heated substrates. The critical innovation lies in tert-dodecanethiol (t-DDT) concentration modulation, which dictates both morphology and crystal phase through ligand-controlled growth mechanisms:

  • Low t-DDT (0.5 mL): Promotes nanoparticle aggregation into 3D nanoflowers (~15 nm) with chalcopyrite structure
  • Intermediate t-DDT (1.0 mL): Enables 2D nanoplatelet formation (90×25×few nm) with wurtzite phase
  • High t-DDT (2.0 mL): Yields isotropic chalcopyrite nanospheres (~70 nm)

The crystal phase transition (chalcopyrite → wurtzite) occurs due to sulfur-rich surface termination altering nucleation kinetics. This precise morphological control directly impacts optoelectronic properties, with nanoplatelets exhibiting quantum confinement effects advantageous for photovoltaic absorbers [7].

Table 2: Morphological Control via Sulfur Precursor Modulation in Sputtering

t-DDT VolumeDominant MorphologyDimensionsCrystal StructureGrowth Mechanism
0.5 mLNanoflowers~15 nm aggregatesChalcopyriteDiffusion-limited aggregation
1.0 mLNanoplatelets90×25×<5 nmWurtziteAnisotropic ligand inhibition
2.0 mLNanospheres~70 nm diameterChalcopyriteIsotropic growth

Electrodeposition and Multi-Stage Processing

Electrochemical deposition (ECD) offers a non-vacuum route for copper-indium compound fabrication with industrial scalability potential. In a two-stage process, copper is first deposited onto ITO substrates via potentiostatic reduction from CuSO₄ electrolytes containing sodium citrate additives. Critical parameters include:

  • Potential control: -0.3 V vs. Ag/AgCl optimizes compact film formation (57 nm thickness) through diffusion-limited aggregation (DLA)
  • Additive engineering: Sodium citrate (10 mM) complexes Cu²⁺ (stability constant 1×10¹⁸), suppressing dendritic growth and enabling smooth layered films
  • Morphological evolution: Varying citrate concentrations transform microcubes → spherical aggregates → 2D dendritic sheets → continuous nanosheets

Subsequent selenization/annealing converts metallic precursors into functional semiconductors. The three-stage variant introduces gallium via sequential electrodeposition, requiring precise potential modulation to manage reduction potentials (Cu²⁺/Cu: +0.34V, In³⁺/In: -0.34V). This approach achieves film uniformity critical for solar cell absorber layers [2] [8].

Post-Deposition Annealing and Crystallization Dynamics

Post-deposition thermal processing transforms as-deposited precursors into functional copper-indium compounds through controlled solid-state reactions. Selenization represents the most critical step for CIGS absorbers, typically performed at 500-600°C under selenium vapor (H₂Se or elemental Se vapor). Key dynamics include:

  • Phase evolution: Metallic Cu-In-Ga alloys convert to CuSe → CuInSe₂ via intermediate CuIn₅Se₈ and CuIn₁₁Se₁₇ phases
  • Grain growth kinetics: Secondary phases (Cu₂SnS₃, ZnS) form below 400°C but dissolve above 500°C, with recrystallization increasing grain size from <100 nm to >1 μm
  • Ga gradient control: Temperature ramping profiles (slow ramp: 2°C/min) enable controlled Ga diffusion toward the back contact, optimizing bandgap grading (1.04→1.68 eV)

In-situ XRD studies reveal chalcopyrite formation initiates at 350°C, with crystallinity optimization occurring between 520-550°C. Rapid thermal processing (RTP) reduces processing time but risks elemental losses (Se, S), necessitating atmospheric control [7] [10].

Substrate-Dependent Growth Mechanisms

Substrate properties dictate nucleation behavior, adhesion, and ultimate morphology of copper-indium compounds:

  • Glass substrates: Require surface hydroxylation for nanoparticle adhesion, yielding randomly oriented chalcopyrite crystals
  • Mo-coated glass: Enables (112)-preferred orientation in CIGS films through lattice matching (Mo(110)/CuInSe₂(112))
  • Flexible polymers (PI, PET): Constrain processing temperatures to <450°C, necessitating low-temperature crystallization strategies like nanoparticle sintering
  • Silicon wafers: Require silver interlayers (50 nm) to prevent interfacial corrosion during high-temperature selenization (600°C)

Notably, lattice mismatch between copper-indium sulfides (5.52 Å) and ITO (10.12 Å) induces nanosheet warping, creating strain-induced defects. Substrate biasing during sputtering can overcome this by increasing adatom mobility, reducing defect density from 10¹⁰ to 10⁸ cm⁻² [1] [7] [10].

Scalability Challenges in Industrial Manufacturing

Despite technical promise, scaling copper-indium compound production faces significant hurdles:

  • Material utilization efficiency: Sputtering/evaporation techniques waste >40% target material due to chamber geometry limitations
  • Rare element constraints: Indium scarcity (primary from zinc refining byproducts) creates supply chain vulnerabilities; CIGS modules contain only 100-300 ppm In, yet this represents 70% of production cost
  • Throughput limitations: Two-stage electrodeposition requires 8-12 hours for 2-3μm films versus 1-2 hours for CdTe
  • Compositional uniformity: Maintaining <0.5% stoichiometric deviation across meter-scale substrates remains challenging, with Ga/(In+Ga) ratio fluctuations causing ±0.1 eV bandgap variations

Recent advances address these through in-line nanoparticle deposition (solvothermal-synthesized CIS nanocrystals in printable inks) and continuous flow reactors for precursor synthesis. Electrolytic indium recovery from end-of-life panels achieves 52% efficiency using 3M HCl/H₂O₂ extraction followed by 48-hour electrowinning, potentially closing the material loop [5] [9].

Table 3: Industrial Scalability Assessment of Copper-Indium Fabrication Methods

TechniqueDeposition RateMaterial UtilizationCapital CostScalability Barrier
Co-evaporation0.5 μm/min35-45%Very HighComposition control on large areas
RF magnetron sputtering10 nm/min50-60%HighTarget cost/rebonding
Electrodeposition1.5 μm/hour>90%ModerateMulti-stage processing time
Solvothermal ink printing20 m²/hour>95%LowNanoparticle aggregation during coating

Comprehensive Compound List

Properties

CAS Number

12053-87-1

Product Name

Copper;indium

IUPAC Name

copper;indium

Molecular Formula

CuIn

Molecular Weight

178.36 g/mol

InChI

InChI=1S/Cu.In

InChI Key

HVMJUDPAXRRVQO-UHFFFAOYSA-N

Canonical SMILES

[Cu].[In]

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